molecular formula C26H24O4 B4011877 4-butyl-7-methyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-methyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B4011877
M. Wt: 400.5 g/mol
InChI Key: SJFVVQIYLUOAMG-UHFFFAOYSA-N
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Description

4-Butyl-7-methyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a butyl group at position 4, a methyl group at position 7, and a 2-(2-naphthyl)-2-oxoethoxy moiety at position 3. This compound’s synthesis likely involves multi-step reactions, including etherification and substitution, as seen in related coumarins .

Properties

IUPAC Name

4-butyl-7-methyl-5-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O4/c1-3-4-7-21-15-25(28)30-24-13-17(2)12-23(26(21)24)29-16-22(27)20-11-10-18-8-5-6-9-19(18)14-20/h5-6,8-15H,3-4,7,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFVVQIYLUOAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-7-methyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core. This can be achieved through the condensation of appropriate phenols with aldehydes or ketones under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each synthetic step.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols.

  • Substitution: Introduction of new functional groups, leading to derivatives with altered properties.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-butyl-7-methyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Coumarin derivatives are structurally diverse, with substituents significantly influencing their biological activity and physical properties. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-butyl, 7-methyl, 5-[2-(2-naphthyl)-2-oxoethoxy] C₂₆H₂₄O₅ ~416.5 Bulky naphthyl group; extended alkyl chain for enhanced lipophilicity
6i (Antidepressant Derivative) 7-[2-(4-(4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy] C₂₃H₂₂FN₂O₄ ~416.4 Fluorinated benzylpiperazine group; high 5-HT1A receptor affinity
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one 7-[(2E)-2-benzylidene-3-oxobutoxy], 4-methyl C₂₁H₁₈O₄ 346.4 Conformational flexibility due to benzylidene group; asymmetric crystal packing
4-Ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one 4-ethyl, 7-methyl, 5-(2-oxopropoxy) C₁₅H₁₆O₄ 260.3 Shorter alkyl chains; lower molecular weight
7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one 7-methoxy, 5-(prenyloxy) C₁₅H₁₆O₄ 260.3 Prenyloxy group; potential glycosylation effects on bioavailability

Key Observations :

  • Naphthyl vs. This may improve binding to hydrophobic receptor pockets.
  • Conformational Flexibility : The benzylidene group in the analog from introduces conformational variability, which could influence solubility and crystallization behavior.

Pharmacological Activity

  • Antidepressant Potential: Compound 6i demonstrated the highest antidepressant activity among tested coumarins, attributed to its 4-fluorobenzylpiperazine substituent enhancing 5-HT1A receptor interactions . The target compound’s naphthyl group may similarly modulate serotoninergic pathways but requires empirical validation.
  • Molecular Docking Insights : Studies on 6i revealed hydrogen bonding and π-π interactions with 5-HT1A receptors . The target compound’s naphthyl group could facilitate stronger π-π interactions, though steric hindrance from the butyl chain might offset this advantage.

Physicochemical Properties

  • Crystallography : The analog in crystallizes with two distinct conformers, highlighting the impact of substituent orientation on packing efficiency. The target compound’s naphthyl group may promote tighter packing, affecting solubility and stability.
  • Purity and Solubility : Compounds like the 4-ethyl derivative (95% purity, 260.3 g/mol) exhibit higher aqueous solubility due to shorter chains. The target compound’s higher molecular weight and lipophilicity suggest lower solubility, necessitating formulation optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-7-methyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-butyl-7-methyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

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